N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide
Description
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-32-22-12-11-17(15-23(22)33-2)13-14-27-24(31)16-34-26-29-19-8-4-3-7-18(19)25-28-20-9-5-6-10-21(20)30(25)26/h3-12,15H,13-14,16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVAMAIMALQFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide typically involves multiple steps. The initial step often includes the preparation of the dimethoxyphenyl ethylamine derivative, followed by the introduction of the triazatetracyclo framework through a series of cyclization reactions. The final step involves the attachment of the acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethoxyphenyl group, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Features
- Tricyclic Framework : The presence of a tricyclic core enhances the compound's stability and interaction with biological targets.
- Dimethoxyphenyl Group : This moiety may contribute to the compound's lipophilicity and ability to penetrate cellular membranes.
- Sulfanyl Group : The sulfur atom could play a role in redox reactions or act as a binding site for biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...}. For instance, derivatives of benzamide structures have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, suggesting that structural modifications can lead to enhanced anticancer efficacy .
Case Study: Anticancer Screening
- Compound Tested : N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxybenzamide
- Cell Lines : SNB-19 (86.61% inhibition), OVCAR-8 (85.26% inhibition)
- Methodology : MTT assay for cell viability assessment.
Neuroprotective Effects
Compounds with similar structural features have been investigated for their neuroprotective effects. Studies indicate that certain derivatives can modulate neurotransmitter levels and exhibit antioxidant properties, which are crucial for preventing neurodegenerative diseases .
Case Study: Neuroprotection
- Target Disease : Alzheimer’s Disease
- Mechanism : Inhibition of oxidative stress pathways.
- Results : Significant reduction in neuronal apoptosis in vitro.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been explored through molecular docking studies. These studies suggest that the compound may inhibit key inflammatory pathways by interacting with enzymes such as 5-lipoxygenase .
Case Study: In Silico Docking Studies
- Target Enzyme : 5-lipoxygenase
- Binding Affinity : High affinity predicted for the active site.
- Implication : Potential for developing new anti-inflammatory drugs.
Synthesis and Development
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...} involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of synthesized compounds .
Synthesis Route Overview
- Starting Materials : 3,4-dimethoxyphenyl derivatives.
- Reagents Used : Acetic anhydride for acetylation; various catalysts for cyclization.
- Yield Optimization : Adjusting reaction conditions (temperature, solvent) to maximize yield.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with other heterocyclic acetamide derivatives, particularly those containing fused nitrogen-sulfur ring systems. Below is a comparative analysis based on and related research:
Table 1: Key Structural and Functional Differences
Key Observations :
Core Heterocyclic Systems :
- The target compound’s triazatetracyclo system (3 nitrogen atoms, 4 fused rings) contrasts with the diazatricyclo (2 nitrogen atoms, 3 rings) or azatricyclo (1 nitrogen) systems in analogs. Increased nitrogen content may enhance hydrogen bonding or metal coordination, influencing bioavailability .
- The sulfanyl group in the target compound differs from the oxo or dioxothia groups in analogs, affecting redox stability and electrophilicity .
The prop-2-enyl group in CAS 733040-96-5 introduces unsaturation, which could facilitate covalent interactions (e.g., Michael addition) in biological systems .
Bioactivity Implications: While direct data on the target compound’s bioactivity is lacking, analogs with similar frameworks exhibit anticancer and antibacterial properties. For example, the dioxothia system in CAS 455291-65-3 resembles sulfonamide antibiotics, suggesting possible antimicrobial mechanisms .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a complex organic compound with significant potential in biological research. This article aims to explore the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C18H23N3O4S
- Molecular Weight: 373.44 g/mol
The compound features a tricyclic core structure with multiple functional groups that may influence its biological activity. The presence of the dimethoxyphenyl group suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Activity: Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: The structural components may contribute to antimicrobial effects against a variety of pathogens.
- Neuroprotective Effects: Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Anticancer Studies:
- Antimicrobial Activity:
- Neuroprotective Effects:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption: The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution: Its complex structure may lead to varied distribution patterns across tissues.
- Metabolism: Similar compounds are often metabolized by cytochrome P450 enzymes; however, specific metabolic pathways for this compound require further investigation.
- Excretion: Predicted to be primarily excreted via renal pathways.
Safety Profile
Initial toxicity assessments indicate that while related compounds show low acute toxicity in animal models, chronic exposure studies are necessary to fully understand long-term effects .
Q & A
Q. What are the key steps in synthesizing this compound, and what analytical methods validate its purity?
The synthesis involves multi-step pathways, typically starting with functionalization of the 3,4-dimethoxyphenyl ethylamine moiety, followed by cyclization to form the triazatetracyclic core. Thioacetamide linkage is introduced via nucleophilic substitution or coupling reactions. Critical steps include:
- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
- Cyclization : Acid- or base-catalyzed ring closure to construct the polycyclic framework .
- Purification : Chromatography (e.g., silica gel) or recrystallization .
Validation requires HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS) verifies molecular weight .
Q. How is the molecular structure confirmed, and what challenges arise in crystallographic studies?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Challenges include:
- Crystal growth : The compound’s hydrophobicity and complex stereochemistry often require slow vapor diffusion in mixed solvents (e.g., DMSO/hexane) .
- Disorder in crystal lattices : Common in flexible side chains (e.g., dimethoxyphenyl ethyl group), resolved via refinement software (e.g., SHELXL) .
Alternative methods: 2D NMR (COSY, HSQC) to map connectivity and NOESY for spatial arrangement .
Q. What are the standard protocols for assessing initial biological activity?
- In vitro screening : Dose-response assays (e.g., IC₅₀ determination) against target enzymes (e.g., kinases) or cell lines (e.g., MCF-7 for anticancer activity) .
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd) .
- Controls : Use reference inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) .
Q. What safety precautions are required when handling this compound?
- GHS hazards : Skin/eye irritation (Category 2), acute oral toxicity (Category 4). Use PPE (gloves, goggles) and work in a fume hood .
- Decomposition : May release sulfur oxides or carbon monoxide; avoid high temperatures (>150°C) .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazatetracyclic core synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(OAc)2) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Side-product mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis : Compare datasets using standardized protocols (e.g., identical cell lines, ATP concentrations in kinase assays) .
- Orthogonal assays : Validate antimicrobial activity via both MIC (minimum inhibitory concentration) and time-kill kinetics .
- Proteomic profiling : Identify off-target effects (e.g., using kinome-wide screening) to explain divergent results .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., HDACs). Focus on the thioacetamide moiety’s role in chelating metal ions .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
- QSAR : Corolate substituent effects (e.g., methoxy vs. methyl groups) on activity .
Q. What advanced techniques elucidate metabolic stability and in vivo pharmacokinetics?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolites via LC-MS/MS .
- PET radiolabeling : Incorporate ¹¹C or ¹⁸F isotopes to track biodistribution in animal models .
- PK/PD modeling : Use WinNonlin to correlate plasma concentrations with efficacy in disease models .
Q. How are non-covalent interactions exploited in supramolecular assembly or crystal engineering?
- Halogen bonding : Utilize chlorine substituents to direct crystal packing .
- π-π stacking : The aromatic tetracyclic core promotes stacking, analyzed via Hirshfeld surfaces .
Applications include designing co-crystals for improved solubility .
Q. What methods validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Monitor protein-ligand stabilization under thermal stress .
- SPROT (Stable Isotope Labeling with Amino Acids in Cell Culture) : Quantify target occupancy in live cells .
- CRISPR knockouts : Confirm phenotype rescue in target-deficient cell lines .
Data Contradiction Analysis
Example : Discrepancies in reported IC₅₀ values for kinase inhibition.
- Root cause : Variability in assay conditions (e.g., ATP concentration differences alter competition dynamics).
- Resolution : Normalize data using Km (ATP) and re-express as Ki values .
Key Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| X-ray crystallography | Absolute configuration determination | |
| SPR | Real-time binding kinetics | |
| HRMS | Molecular formula confirmation | |
| MD simulations | Mechanistic insights into target interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
